5-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine
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Overview
Description
5-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine typically involves multi-step procedures. One common method includes the following steps :
Esterification: Nicotinic acid is esterified to yield an ester derivative.
Oxidation: The ester derivative is oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide.
Reduction: The resulting compound is reduced using sodium and ammonium chloride in ethanol solution.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid in dichloromethane.
Reduction: Sodium and ammonium chloride in ethanol.
Substitution: Trimethylsilyl cyanide in the presence of triethylamine and acetonitrile.
Major Products
The major products formed from these reactions include various N-oxide derivatives, reduced amine derivatives, and substituted pyridine/pyrimidine compounds .
Scientific Research Applications
5-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in kinase inhibition.
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activities and potential therapeutic applications.
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine:
Uniqueness
5-Methyl-2-(pyridin-4-yl)pyrimidin-4-amine is unique due to its specific structure that allows for versatile chemical modifications and its potential as a selective kinase inhibitor. This makes it a valuable compound in the development of targeted therapies for various diseases.
Properties
CAS No. |
61310-36-9 |
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Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-methyl-2-pyridin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C10H10N4/c1-7-6-13-10(14-9(7)11)8-2-4-12-5-3-8/h2-6H,1H3,(H2,11,13,14) |
InChI Key |
OZQWBFMYEFXYRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1N)C2=CC=NC=C2 |
Origin of Product |
United States |
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